2-Methyl-4-phenyl-1,3-thiazole-5-carbaldehyde
Overview
Description
2-Methyl-4-phenyl-1,3-thiazole-5-carbaldehyde is a heterocyclic compound that contains a thiazole ring Thiazole rings are known for their aromatic properties and are commonly found in various biologically active molecules
Preparation Methods
The synthesis of 2-Methyl-4-phenyl-1,3-thiazole-5-carbaldehyde typically involves the reaction of 2-aminothiophenol with α-bromoacetophenone under basic conditions to form the thiazole ring. The aldehyde group is then introduced via formylation reactions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
2-Methyl-4-phenyl-1,3-thiazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 2-position, due to the electron-donating effect of the phenyl group
Scientific Research Applications
2-Methyl-4-phenyl-1,3-thiazole-5-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Medicine: Research is ongoing into its potential use in drug development due to its ability to interact with various biological targets.
Industry: It is used in the synthesis of dyes, pigments, and other materials .
Mechanism of Action
The mechanism of action of 2-Methyl-4-phenyl-1,3-thiazole-5-carbaldehyde involves its interaction with biological molecules. The thiazole ring can participate in hydrogen bonding and π-π interactions, which can affect enzyme activity and receptor binding. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially leading to inhibition of enzyme activity .
Comparison with Similar Compounds
Similar compounds to 2-Methyl-4-phenyl-1,3-thiazole-5-carbaldehyde include:
2-Phenylthiazole: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
4-Methylthiazole: Lacks the phenyl group, which affects its electronic properties and reactivity.
2-Methyl-4-phenylthiazole:
This compound is unique due to the presence of both the phenyl and aldehyde groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-methyl-4-phenyl-1,3-thiazole-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NOS/c1-8-12-11(10(7-13)14-8)9-5-3-2-4-6-9/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQEZDDVXBGIBSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)C=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60594516 | |
Record name | 2-Methyl-4-phenyl-1,3-thiazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60594516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
857284-11-8 | |
Record name | 2-Methyl-4-phenyl-1,3-thiazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60594516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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